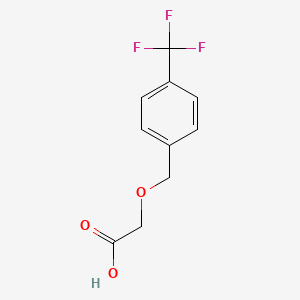![molecular formula C11H5ClF3N5O2 B2527261 1-[3-cloro-5-(trifluorometil)-2-piridinil]-1H-pirazolo[3,4-d]pirimidina-4,6(5H,7H)-diona CAS No. 339018-06-3](/img/structure/B2527261.png)
1-[3-cloro-5-(trifluorometil)-2-piridinil]-1H-pirazolo[3,4-d]pirimidina-4,6(5H,7H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a complex organic compound with intriguing chemical properties This compound is characterized by its pyrazolo[3,4-d]pyrimidine backbone, which is linked to a pyridine ring with a chloro and trifluoromethyl substituent
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is explored for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound is investigated for its potential interaction with biological macromolecules, acting as a ligand in various binding studies.
Medicine
In medicine, it shows promise as a lead compound in drug discovery, particularly targeting specific enzymes and receptors involved in disease pathways.
Industry
Industrially, it can be used in the synthesis of advanced materials and specialty chemicals due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves multi-step reactions starting from commercially available precursors. Key steps include:
Formation of the Pyridine Ring: Starting with halogenated and trifluoromethylated precursors.
Construction of the Pyrazolo[3,4-d]pyrimidine Core: Through cyclization reactions.
Final Assembly: Using coupling reactions to attach the pyridine ring to the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
For large-scale production, optimized synthetic routes are employed to ensure high yield and purity. Industrial synthesis may utilize continuous flow reactors to control reaction conditions precisely, improving both efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, often involving strong oxidizing agents.
Reduction: Selective reduction of certain functional groups can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups allow for various substitution reactions, particularly nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Reactions typically involve reagents like:
Strong bases: (e.g., sodium hydroxide, potassium carbonate)
Oxidizing agents: (e.g., potassium permanganate, hydrogen peroxide)
Reducing agents: (e.g., lithium aluminum hydride, sodium borohydride)
Major Products
The products formed depend on the specific reaction pathway chosen, often resulting in modified versions of the original compound, such as derivatives with different substituents or oxidized forms.
Mecanismo De Acción
The exact mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione often involves its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Comparing this compound with similar structures highlights its uniqueness:
1-[3-chloro-5-(methyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: The methyl group alters reactivity and binding characteristics.
1-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Substitution of chloro with bromo affects the electronic properties and reaction pathways.
Each variant showcases different chemical and biological properties, making 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione a standout in its class.
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N5O2/c12-6-1-4(11(13,14)15)2-16-8(6)20-7-5(3-17-20)9(21)19-10(22)18-7/h1-3H,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLYJTGNZHOVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C3=C(C=N2)C(=O)NC(=O)N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527183.png)
![3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine](/img/structure/B2527186.png)
![3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid](/img/structure/B2527187.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)
![2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2527190.png)


![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2527195.png)


![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)
